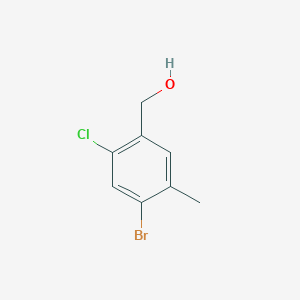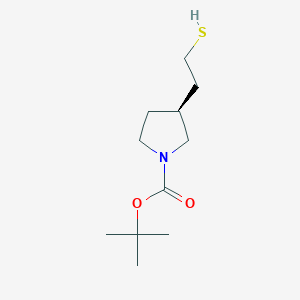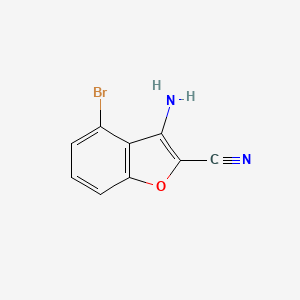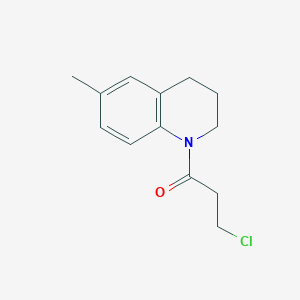
4-Bromo-2-chloro-5-methylbenzyl Alcohol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2-chloro-5-methylbenzyl Alcohol is an organic compound with the molecular formula C8H8BrClO. It is a derivative of benzyl alcohol, where the benzene ring is substituted with bromine, chlorine, and a methyl group. This compound is used as a building block in organic synthesis and has various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-chloro-5-methylbenzyl Alcohol typically involves the bromination and chlorination of 5-methylbenzyl alcohol. The reaction conditions often include the use of bromine (Br2) and chlorine (Cl2) in the presence of a catalyst or under specific temperature conditions to ensure selective substitution at the desired positions on the benzene ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the final product. The process may also include purification steps such as recrystallization or distillation to remove any impurities.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction of this compound can lead to the formation of 4-Bromo-2-chloro-5-methylbenzylamine. Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group (-OH) is replaced by other functional groups. Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are commonly used.
Major Products Formed:
Oxidation: 4-Bromo-2-chloro-5-methylbenzaldehyde or 4-Bromo-2-chloro-5-methylbenzoic acid.
Reduction: 4-Bromo-2-chloro-5-methylbenzylamine.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Bromo-2-chloro-5-methylbenzyl Alcohol is utilized in various fields of scientific research:
Chemistry: It serves as a precursor in the synthesis of more complex organic molecules. It is used in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the manufacture of specialty chemicals and as an intermediate in the production of dyes and pigments.
Wirkmechanismus
The mechanism of action of 4-Bromo-2-chloro-5-methylbenzyl Alcohol involves its interaction with specific molecular targets. In biochemical assays, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. The presence of bromine and chlorine atoms can influence the compound’s reactivity and binding affinity to target molecules, thereby modulating its biological effects.
Vergleich Mit ähnlichen Verbindungen
4-Bromo-2-methoxybenzyl Alcohol: Similar in structure but with a methoxy group (-OCH3) instead of a chlorine atom.
4-Bromo-2-chlorobenzyl Alcohol: Lacks the methyl group (-CH3) present in 4-Bromo-2-chloro-5-methylbenzyl Alcohol.
4-Bromo-2-chloro-5-methylphenol: Contains a hydroxyl group (-OH) directly attached to the benzene ring instead of the benzyl alcohol moiety.
Uniqueness: this compound is unique due to the specific combination of bromine, chlorine, and methyl substitutions on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it valuable in various synthetic and research applications.
Eigenschaften
Molekularformel |
C8H8BrClO |
|---|---|
Molekulargewicht |
235.50 g/mol |
IUPAC-Name |
(4-bromo-2-chloro-5-methylphenyl)methanol |
InChI |
InChI=1S/C8H8BrClO/c1-5-2-6(4-11)8(10)3-7(5)9/h2-3,11H,4H2,1H3 |
InChI-Schlüssel |
DNOMFJWGDBBQNW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1Br)Cl)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![5,7-Dimethyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione](/img/structure/B11874355.png)


![4-chloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B11874395.png)


